4-bromo-2-ethyl-2H-1,2,3-triazole

Übersicht

Beschreibung

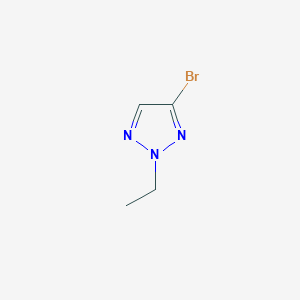

4-Bromo-2-ethyl-2H-1,2,3-triazole is a chemical compound with the molecular formula C4H6BrN3 . It is used in various fields of research and industry due to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of 1,2,3-triazoles often involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF, producing the corresponding 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process . Another method involves the use of microwave-assisted synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring substituted with a bromine atom at the 4-position and an ethyl group at the 2-position .Chemical Reactions Analysis

4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H-1,2,3-triazole reacted with butyllithium (in diethyl ether or tetrahydrofuran at low temperatures) at position-5 and the resulting lithiated derivatives were quenched with aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone or dimethyl or diphenyl disulfide to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

4-bromo-2-ethyl-2H-1,2,3-triazole and related triazole compounds have significant applications in antifungal therapy. Triazoles like this compound are utilized for the treatment of invasive, allergic, and chronic pulmonary aspergillosis. They are also used as steroid-sparing agents in patients with allergic aspergillosis. However, a study noted a 10% incidence of peripheral neuropathy in patients commenced on triazole therapy for chronic aspergillosis, suggesting the need for monitoring neurological symptoms during long-term triazole therapy (Baxter et al., 2011). Another study highlighted the potent antifungal activity of R126638, a novel triazole, against various fungal pathogens, including dermatophytes and yeasts. The study demonstrated that R126638 expressed a broad spectrum of antifungal activity rapidly in the stratum corneum after oral intake (Piérard‐franchimont et al., 2005).

Environmental Presence and Health Risks

Triazole fungicides, including compounds similar to this compound, are widely used in agriculture, leading to their ubiquitous presence in various foods. A study conducted an assessment of the health risk of both chronic and acute exposure to triazoles for Chinese children and the general population. It concluded that exposure to triazoles from specific food commodities was below levels that might pose a health risk. However, the study emphasized the need for public concern due to the ubiquitous presence of triazoles in common foods and their potential cumulative effects (Cui et al., 2021).

Flame Retardants and Human Exposure

Compounds related to this compound have been found in emerging brominated flame retardants (BFRs), which are present in human matrices such as serum and breast milk. A study measuring non-PBDE BFRs, including 2-ethyl-1-hexyl-2,3,4,5-tetrabromobenzoate (TBB), revealed their presence in humans, indicating the necessity to understand the sources, routes of exposure, and potential human health effects of these compounds (Zhou et al., 2014).

Wirkmechanismus

Target of Action

Triazole-based compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . They have also been reported to inhibit carbonic anhydrase-II .

Mode of Action

Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Triazole-pyrimidine hybrids have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Eigenschaften

IUPAC Name |

4-bromo-2-ethyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-8-6-3-4(5)7-8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVQVJPJOFGBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248676-97-2 | |

| Record name | 4-bromo-2-ethyl-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

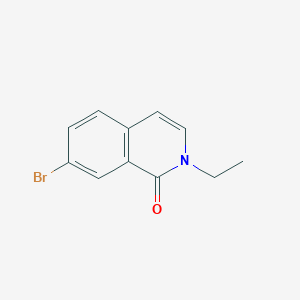

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1380685.png)

![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)

![tert-Butyl [3,4'-bipiperidine]-1'-carboxylate](/img/structure/B1380703.png)

![2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B1380706.png)